molecular formula C11H20O2 B3103424 2,2-Dimethyl-hept-6-enoic acid ethyl ester CAS No. 143958-75-2

2,2-Dimethyl-hept-6-enoic acid ethyl ester

Cat. No.: B3103424
CAS No.: 143958-75-2
M. Wt: 184.27 g/mol
InChI Key: QZENFFXGFBABAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-hept-6-enoic acid ethyl ester typically involves the esterification of 2,2-Dimethyl-hept-6-enoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

2,2-Dimethyl-hept-6-enoic acid+EthanolH2SO42,2-Dimethyl-hept-6-enoic acid ethyl ester+Water\text{2,2-Dimethyl-hept-6-enoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,2-Dimethyl-hept-6-enoic acid+EthanolH2​SO4​​2,2-Dimethyl-hept-6-enoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-hept-6-enoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Various substituted esters

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-6-heptenoic acid
  • 2,2-Dimethyl-6-methylene-cyclohexanecarboxylic acid ethyl ester
  • Ethyl 2-acetyl-6-heptenoate
  • Ethyl 3-oxo-2-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]hept-6-enoate

Uniqueness

2,2-Dimethyl-hept-6-enoic acid ethyl ester is unique due to its specific structural features, such as the presence of a double bond and two methyl groups at the second position. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 2,2-dimethylhept-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZENFFXGFBABAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of LDA (2M, 5 mL) in THF (5 mL), at −78° C., is added a solution of isobutyric acid ethyl ester (1.16 g, 10 mmol) in THF (3 mL) dropwise. After the addition, the solution is slowly warmed to RT and stirred for 20 min. The temperature is then reduced to −78° C. and a solution of 5-bromo-pent-1-ene (5 mL, 10 mmol) in THF (3 mL) is added dropwise. The solution is warmed to RT and stirred for 18 h. The mixture is poured into water and extracted with EtOAc. The organic layer is dried, filtered and the solvent is removed under reduced pressure. The residue is purified by flash chromatography using(hexane/EtOAc (10:1) as eluent to give the product as a colorless oil.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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